molecular formula C8H18N2O B7929773 2-[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

2-[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B7929773
M. Wt: 158.24 g/mol
InChI Key: OQEQNHAHYAUMLY-UHFFFAOYSA-N
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Description

2-[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a tertiary amino alcohol characterized by a pyrrolidine ring substituted with a methyl group at the 3-position and a methylaminoethanol side chain.

Properties

IUPAC Name

2-[methyl-(1-methylpyrrolidin-3-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-4-3-8(7-9)10(2)5-6-11/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQNHAHYAUMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, also known as a pyrrolidine derivative, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H18_{18}N2_2O, with a molecular weight of approximately 158.25 g/mol. The compound contains a chiral center at the pyrrolidine moiety, which contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, particularly the pyrrolidine ring and the amino alcohol functional group. Compounds with similar structures have been investigated for various therapeutic effects, including:

  • Antimicrobial Activity : Studies have indicated that pyrrolidine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound has shown effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Recent literature suggests potential antiviral activity against viruses such as SARS-CoV-2, indicating a broader therapeutic application in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. The presence of specific functional groups significantly influences its activity:

Compound Structure Features Biological Activity
(R)-2-Amino-1-methylpyrrolidinePyrrolidine ring; amino groupFound in various natural products with antibacterial properties
(S)-2-Amino-1-methylpyrrolidinePyrrolidine ring; amino groupEnantiomer with different biological effects
4-Amino-N-methylpyrrolidineN-methyl substitution on pyrrolidinePotentially different pharmacological profiles
2-(Aminomethyl)pyrrolidineAminomethyl substituent on pyrrolidineVariations in biological activity

These variations highlight how modifications can lead to different pharmacological profiles, emphasizing the importance of chirality and substituent effects in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antibacterial Activity : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against multidrug-resistant strains such as MRSA. The most effective compounds had MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus .
  • Antiviral Screening : In the context of the COVID-19 pandemic, compounds derived from similar structures were screened for antiviral properties against SARS-CoV-2. Some showed promising results with low EC50_{50} values, indicating their potential as therapeutic agents .
  • In Vivo Studies : Research involving animal models has assessed the efficacy of related compounds in reducing parasite loads in leishmaniasis models. These studies found that certain derivatives could significantly decrease parasite burden, supporting their potential use in treating parasitic infections .

Scientific Research Applications

Chemistry

2-[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol serves as a vital building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of more complex molecules.

Reaction Type Reagents Products
OxidationKMnO4_4Ketones/Carboxylic acids
ReductionLiAlH4_4Alcohols/Amines
SubstitutionAlkyl halidesSubstituted derivatives

Biology

In biological research, this compound is being investigated for its interactions with biomolecules. It may influence various biological pathways by binding to specific receptors or enzymes, thus modulating their activity. Initial studies suggest potential roles in neurotransmission and cellular signaling .

Medicine

The compound is explored for its therapeutic potential, particularly as a precursor in drug synthesis. Its structural characteristics may lead to the development of novel pharmaceuticals targeting specific diseases or conditions. For example, derivatives of this compound could exhibit enhanced efficacy in treating neurological disorders due to their ability to cross the blood-brain barrier .

Case Study 1: Neuropharmacological Research

A study investigated the effects of various pyrrolidine derivatives on neurotransmitter systems. The findings indicated that modifications to the this compound structure could lead to compounds with improved receptor affinity and selectivity, highlighting its potential in developing new neuropharmaceuticals.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized this compound as a key intermediate in synthesizing a series of biologically active compounds. The versatility of this compound allowed for efficient functionalization processes that resulted in high yields of target molecules with promising biological activities.

Comparison with Similar Compounds

a) 2-((2-Methoxyethyl)(methyl)amino)ethanol

  • Molecular Formula: C₇H₁₇NO₂
  • Key Features : Contains a methoxyethyl group instead of the pyrrolidine ring.
  • Synthesis: Reacts 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene/triethylamine (88% yield) .
  • Properties : Polar due to the methoxy group, enhancing solubility in organic solvents like acetic acid.

b) 2-(Ethylisopropylamino)ethanol

  • Molecular Formula: C₇H₁₇NO
  • Key Features: Branched ethyl-isopropyl substituent on the amino group.
  • Applications: Used in organophosphonate synthesis, indicating reactivity as a ligand or intermediate .

c) 2-(Methylamino)ethanol

  • Molecular Formula: C₃H₉NO
  • Key Features : Simplest analog with a single methyl group.
  • Thermodynamics : Serves as a model for vaporization enthalpy (ΔHvap) due to intramolecular H-bonding .

d) [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol

  • Key Features : Pyrrolidine ring with a methoxyethyl substituent and hydroxymethyl group.
  • Applications : Listed in pharmaceutical/biochemical research catalogs, suggesting bioactivity .

e) 2-(Methylamino)pyridine-3-methanol

  • Molecular Formula : C₇H₁₀N₂O
  • Key Features: Pyridine core with methylamino and hydroxymethyl groups.
  • Applications : Pharmaceutical intermediate for heterocyclic compounds .

Data Tables

Research Findings

Synthetic Efficiency : The methoxyethyl analog (88% yield) demonstrates efficient alkylation under mild conditions, suggesting similar strategies could apply to the target compound .

Thermodynamic Behavior: Intramolecular H-bonding in 2-(methylamino)ethanol reduces ΔHvap, a trait likely shared by the target compound due to its ethanolamine group .

Preparation Methods

Reductive Amination

Condensing 1-methylpyrrolidin-3-one with methylamine and 2-chloroethanol under hydrogenation conditions (Pd/C, H₂) produces the target compound via imine intermediate reduction. This one-pot method simplifies purification but requires stringent control over stoichiometry to avoid over-alkylation.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Epoxide-Amine CouplingEthylene oxide, NaHTHF, 60°C, 6 h78%High atom economy, mild conditions
N-MethylationMethyl iodide, Cs₂CO₃Ethanol, reflux, 12 h72%Scalable, minimal byproducts
Reductive AminationPd/C, H₂MeOH, 50°C, 24 h65%One-pot synthesis, broad substrate scope

Challenges and Optimization Strategies

  • Stereochemical Control : Achieving enantiopure 1-methylpyrrolidin-3-amine remains challenging. Chiral auxiliaries or enzymatic resolutions may improve optical purity.

  • Byproduct Mitigation : Over-alkylation during methylation is addressed by slow reagent addition and excess base to scavenge liberated HI.

  • Solvent Recovery : Ethanol-methanol mixtures from hydrogenation steps are distilled and reused, enhancing process sustainability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, describes a multi-step synthesis involving methanol solvent, sodium borohydride reduction, and recrystallization .
  • Optimization Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amination steps .
  • Catalysts : Use of EDC·HCl and HOBT for coupling reactions improves yield .
  • Temperature Control : Reflux conditions (e.g., in ethanol) ensure complete reaction while avoiding decomposition .
  • Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve methyl and pyrrolidine ring protons (e.g., δ 2.1–3.5 ppm for N-methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₈N₂O) .
  • Purity Assessment : HPLC with UV detection (λ = 210–260 nm) to quantify impurities .

Q. How can researchers assess the compound’s potential biological activity in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Follow protocols from , including broth microdilution (MIC testing) against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
  • Enzyme Inhibition Studies : Test interactions with acetylcholinesterase or kinases via fluorometric assays .

Advanced Research Questions

Q. How can chiral resolution be achieved for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol mobile phases to separate enantiomers .
  • Dynamic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
  • Circular Dichroism (CD) : Confirm absolute configuration post-separation .

Q. What strategies address contradictions in solubility data for this compound across different solvents?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with UV-Vis quantification in water, DMSO, and ethanol .
  • Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to explain discrepancies (e.g., hydrogen bonding with pyrrolidine N) .
  • Co-Solvency Approaches : Blend solvents (e.g., PEG-400 + water) to enhance aqueous solubility for biological assays .

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS .
  • Isotope Labeling : Synthesize deuterated analogs to track hydroxylation or N-demethylation pathways .
  • CYP450 Inhibition Assays : Identify metabolic enzymes using recombinant CYP isoforms .

Q. What experimental designs improve reproducibility in catalytic applications of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize catalyst loading, temperature, and substrate ratios .
  • In Situ Monitoring : Employ ReactIR or PAT tools to track reaction progress in real time .
  • Cross-Validation : Replicate reactions in inert (N₂) and ambient conditions to assess oxygen sensitivity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to HCl (pH 1–3) at 40°C and monitor degradation via HPLC .
  • Degradation Product Identification : Isolate and characterize byproducts (e.g., hydrolyzed pyrrolidine rings) using HRMS .
  • Computational pKa Prediction : Use software (e.g., MarvinSketch) to predict protonation sites influencing stability .

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